Fqa-TS

Description

Historical Context and Discovery of Feruloylquinic Acid Isomers

The study of phenolic compounds in plants has a long history, with the isolation and characterization of individual compounds progressing as analytical techniques developed. Chlorogenic acid itself, a caffeoylquinic acid isomer, was one of the earlier plant phenolics to be identified. The discovery and characterization of feruloylquinic acid isomers followed as researchers began to elucidate the full spectrum of esterified phenolic acids present in sources like coffee. Early findings reported the presence of chlorogenic acid in plants such as sweet potato, but the limited methods available at the time hindered the identification of different chlorogenic compounds present. researchgate.net Advances in separation and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), including LC-MS/MS, have been crucial in identifying and differentiating the various isomers of feruloylquinic acids. researchgate.netresearchgate.net The absence of commercially available standards for some isomers has historically necessitated the use of hyphenated techniques for their investigation. researchgate.net

Structural Classes and Isomeric Variations of Feruloylquinic Acids

Feruloylquinic acids are esters formed through the esterification of the carboxyl group of ferulic acid with one of the hydroxyl groups of quinic acid. Quinic acid is a cyclitol with four hydroxyl groups at positions 1, 3, 4, and 5, and a carboxylic acid group at position 1. foodb.cahmdb.ca Ferulic acid is a hydroxycinnamic acid. iarc.fr The variation in the position of the ester linkage on the quinic acid moiety leads to the formation of different structural isomers. The most commonly studied feruloylquinic acid isomers are those where ferulic acid is esterified at the 3, 4, or 5 position of the quinic acid ring: 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. researchgate.netunimib.it

The general chemical formula for feruloylquinic acids is C₁₇H₂₀O₉, and their molecular weight is approximately 368.3 g/mol . nih.govnih.govnih.gov The structural differences between the isomers are determined by which hydroxyl group on the quinic acid ring is esterified with ferulic acid.

| Isomer | Esterification Position on Quinic Acid | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID (Primary) |

| 3-O-Feruloylquinic acid | C-3 | C₁₇H₂₀O₉ | 368.3 | 6451331 |

| 4-O-Feruloylquinic acid | C-4 | C₁₇H₂₀O₉ | 368.3 | 6171347 |

| 5-O-Feruloylquinic acid | C-5 | C₁₇H₂₀O₉ | 368.3 | 15901362 |

Significance of Feruloylquinic Acids in the Context of Chemical Reactivity Studies

The chemical reactivity of feruloylquinic acids is largely influenced by the presence of the phenolic hydroxyl group on the ferulic acid moiety and the hydroxyl and carboxyl groups on the quinic acid moiety. These functional groups can participate in various chemical reactions, including esterification, hydrolysis, oxidation, and conjugation.

A significant area of chemical reactivity study for FQAs is their antioxidant activity. cenmed.comcaymanchem.com The phenolic structure of ferulic acid allows FQAs to act as radical scavengers, donating a hydrogen atom from the hydroxyl group to stabilize free radicals. caymanchem.com This chemical property is relevant in studies investigating oxidative processes. For instance, 5-O-feruloylquinic acid has been shown to scavenge DPPH and superoxide (B77818) anion radicals in cell-free assays. caymanchem.com

Furthermore, the ester linkage in FQAs can undergo hydrolysis, breaking down the compound into ferulic acid and quinic acid. This reaction can occur under acidic, basic, or enzymatic conditions, influencing the stability and fate of FQAs in different chemical environments.

Studies on the metabolism of FQAs in biological systems also involve investigating their chemical transformations, such as sulfation and glucuronidation, which are chemical conjugation reactions. acs.org These reactions alter the chemical structure and properties of the FQAs, affecting their solubility and reactivity. For example, sulfation can occur on the ferulic acid moiety of feruloylquinic acids. acs.org

The synthesis of feruloylquinic acids and their derivatives is another important aspect of chemical research. Efficient synthetic routes starting from quinic acid have been developed to obtain specific isomers like 3-O-, 4-O-, and 5-O-feruloylquinic acids for detailed investigation, especially given the historical lack of commercial standards for some isomers. researchgate.net These syntheses often involve protection and deprotection steps of the hydroxyl groups to control the esterification position. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

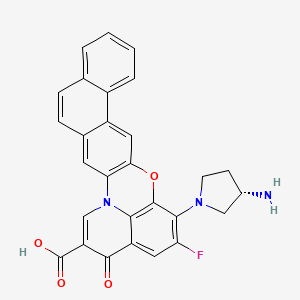

18-[(3S)-3-aminopyrrolidin-1-yl]-19-fluoro-22-oxo-16-oxa-1-azahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-2(15),3,5,7,9,11,13,17(25),18,20,23-undecaene-23-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20FN3O4/c29-21-10-19-24-27(25(21)31-8-7-16(30)12-31)36-23-11-18-15(6-5-14-3-1-2-4-17(14)18)9-22(23)32(24)13-20(26(19)33)28(34)35/h1-6,9-11,13,16H,7-8,12,30H2,(H,34,35)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQUMHWYIJBNPE-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C4=C2OC5=C(N4C=C(C3=O)C(=O)O)C=C6C=CC7=CC=CC=C7C6=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=C(C=C3C4=C2OC5=C(N4C=C(C3=O)C(=O)O)C=C6C=CC7=CC=CC=C7C6=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Feruloylquinic Acid Research

Chromatographic Separations for FQA Isomer Profiling (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental tools for the separation and profiling of FQA isomers. The selection of the stationary phase, mobile phase composition, and gradient elution is critical for achieving the necessary resolution.

High-Performance Liquid Chromatography, often coupled with a photodiode array (PDA) or UV detector, is widely employed for separating FQA isomers. scispace.comresearchgate.net Reversed-phase columns, such as C18, are commonly used, with mobile phases typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comrsc.org The elution order of FQA isomers can be influenced by the position of the feruloyl group on the quinic acid core. For instance, studies on coffee extracts have shown that the elution order for caffeoylquinic acid isomers on a C18 column is often 3-CQA, 5-CQA, and then 4-CQA, a pattern that provides a basis for the tentative identification of FQA isomers under similar conditions. researchgate.netnih.gov However, separating certain FQA isomers, such as 4-FQA and 5-FQA, can be particularly challenging and requires optimized chromatographic conditions. scispace.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity, making them powerful techniques for FQA isomer profiling, especially in complex samples. nih.govresearchgate.net The mass spectrometer can distinguish between isomers that may co-elute chromatographically by analyzing their fragmentation patterns. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when coupled with MS, provide faster analysis times and improved peak resolution compared to conventional HPLC. nih.gov The combination of retention time data from chromatography with mass spectral data from MS provides a high degree of confidence in isomer identification. nih.govnih.gov

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Typical Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient of acidified water (e.g., with formic or acetic acid) and acetonitrile/methanol | UV/Photodiode Array (PDA) at ~320-330 nm | Quantification in coffee extracts scispace.com |

| UHPLC-MS/MS | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, <3 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile | Mass Spectrometry (ESI in negative ion mode) | Isomer identification and profiling in plant extracts nih.gov |

Spectroscopic Techniques for Elucidating FQA Chemical Structure (e.g., High-Resolution Mass Spectrometry, NMR Spectroscopy)

While chromatography separates FQA isomers, spectroscopic techniques are essential for their definitive structural elucidation. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

High-Resolution Mass Spectrometry, including techniques like Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, allowing for the determination of the elemental composition of FQA isomers. unibo.itmdpi.com Tandem MS (MS/MS) experiments are crucial for distinguishing between regioisomers. FQA isomers typically show a precursor ion [M-H]⁻ at m/z 367 in negative ion mode. nih.govunibo.it The fragmentation of this ion yields diagnostic product ions that help pinpoint the location of the feruloyl group. For example, the fragmentation of the quinic acid moiety often results in a characteristic ion at m/z 191. researchgate.net The relative intensities of specific fragment ions can be used to differentiate between isomers. researchgate.net For instance, the fragmentation of 5-FQA produces a base peak at m/z 191, whereas other isomers might show different key fragments, such as m/z 173 for 4-O-feruloylquinic acid. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of FQA isomers. researchgate.net Although it requires pure compounds in sufficient quantities, which can be challenging to obtain, NMR provides detailed information about the chemical environment of each atom in the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to assign all proton and carbon signals and to establish the connectivity between atoms, thereby confirming the exact position of the feruloyl ester linkage on the quinic acid ring. nih.gov

| Technique | Parameter | Observation for FQAs | Structural Information Gained |

|---|---|---|---|

| HRMS | Accurate Mass | [M-H]⁻ ion at m/z 367.103 unibo.it | Confirms elemental composition (C₁₇H₁₉O₉) |

| MS/MS (Negative Ion Mode) | Diagnostic Fragment Ions | m/z 193 [ferulic acid-H]⁻, m/z 191 [quinic acid-H]⁻, m/z 173 [quinic acid-H-H₂O]⁻, m/z 134 [ferulic acid-H-CO₂-CH₃]⁻ nih.govresearchgate.net | Identifies feruloyl and quinic acid moieties; relative ion intensities help distinguish isomers |

| ¹H NMR | Chemical Shifts & Coupling Constants | Signals for aromatic protons of the feruloyl group and aliphatic protons of the quinic acid ring | Confirms presence of both structural units |

| ¹³C NMR | Chemical Shifts | Distinct signals for each carbon atom, including the ester carbonyl | Provides a carbon fingerprint of the isomer nih.gov |

Quantitative Analysis of FQAs in Research Matrices

Accurate quantification of FQAs in various matrices, such as food products and biological samples, is essential for understanding their prevalence and significance. nih.gov HPLC coupled with UV or PDA detection is a common and robust method for this purpose. scispace.com Quantification is typically performed by constructing a calibration curve using an external standard of a known FQA isomer. unibo.it Due to the limited commercial availability of all FQA isomers, quantification is often expressed as equivalents of a more common standard, like 5-caffeoylquinic acid (chlorogenic acid) or ferulic acid. researchgate.netunibo.it The analysis is performed at a wavelength where hydroxycinnamic acids show maximum absorption, typically around 320-330 nm. unibo.itnih.gov

LC-MS/MS methods offer higher sensitivity and specificity, making them suitable for quantifying low concentrations of FQAs in complex matrices. researchgate.net This technique uses multiple reaction monitoring (MRM) mode, where a specific precursor ion for the FQA is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This approach minimizes interference from other compounds in the matrix, leading to more accurate results. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for FQAs can be very low using LC-MS/MS, often in the ng/mL range. researchgate.net

Method Validation Protocols for FQA Characterization

To ensure that an analytical method for FQA analysis is reliable, accurate, and reproducible, it must be thoroughly validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govgmpinsiders.com Method validation is a critical process that establishes the performance characteristics of a procedure and demonstrates its suitability for the intended purpose. pharmavalidation.ineirgenix.com The key parameters evaluated during validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. gmpinsiders.comaltabrisagroup.com

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the FQA isomer of interest and not from any interfering compounds in the sample matrix. pharmaguideline.com In HPLC-UV, this is often assessed by comparing chromatograms of blank samples, spiked samples, and standards. nih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. scispace.com A correlation coefficient (r²) value close to 1 (e.g., >0.99) is typically required. rsc.orgnih.gov The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable linearity, accuracy, and precision. gmpinsiders.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. altabrisagroup.com It is often evaluated through recovery studies, where a known amount of the FQA standard is added to a sample matrix and the percentage of the analyte recovered is calculated. scispace.comnih.gov Recoveries are typically expected to be within 98-102%.

Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. pharmaguideline.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). pharmavalidation.in An RSD of less than 2% is often considered acceptable for precision. rsc.orgscispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govpharmaguideline.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). altabrisagroup.com This provides an indication of its reliability during normal usage. nih.gov

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation between concentration and analytical response. gmpinsiders.com | ≥ 0.999 pharmavalidation.in |

| Accuracy (% Recovery) | Closeness of measured value to the true value. altabrisagroup.com | 98.0% - 102.0% scispace.com |

| Precision (% RSD) | Agreement among repeated measurements. pharmaguideline.com | ≤ 2.0% pharmavalidation.in |

| LOD | Lowest detectable analyte concentration. pharmaguideline.com | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable analyte concentration with accuracy and precision. pharmaguideline.com | Signal-to-Noise ratio of 10:1 |

| Robustness | Method's resistance to small changes in parameters. altabrisagroup.com | RSD of results should remain low under varied conditions. |

Computational Chemical Investigations of Feruloylquinic Acid Reaction Mechanisms and Transition States Fqa Ts

Theoretical Frameworks for Elucidating Reaction Pathways

The study of reaction pathways for molecules like feruloylquinic acid (FQA) relies on robust theoretical frameworks that can accurately model the complex electronic rearrangements occurring during a chemical transformation. These computational methods provide detailed insights into the potential energy surface, allowing for the characterization of reactants, products, and the high-energy transition states that connect them.

Density Functional Theory (DFT) Applications in FQA Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reactivity of chemical systems, including complex organic molecules like FQA. nih.gov DFT methods are particularly valuable for studying the antioxidant mechanisms of phenolic compounds. nih.govnih.gov By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it suitable for analyzing large molecules and complex reaction mechanisms. unec-jeas.com

In the context of FQA, DFT calculations have been instrumental in elucidating its antioxidant properties. nih.govnih.gov Studies have employed DFT to investigate the thermodynamics and kinetics of FQA's reactions with free radicals, such as the hydroperoxyl radical (HOO•). nih.gov These investigations typically explore various antioxidant mechanisms, including:

Hydrogen Atom Transfer (HAT): A concerted transfer of a proton and an electron.

Single Electron Transfer followed by Proton Transfer (SET-PT): An initial electron transfer from the antioxidant, followed by a proton transfer. mdpi.com

DFT calculations, for instance using the M06-2X functional, which is noted for its accuracy in describing radical reactions, help determine the dominant reaction pathways in different environments. nih.govpeerj.com For FQA, it has been shown that the HAT mechanism is exclusive in lipid media, whereas both HAT and SET mechanisms are feasible in aqueous environments. nih.gov This level of mechanistic detail is crucial for understanding how FQA functions as an antioxidant in diverse biological settings.

Table 1: Comparison of Key DFT Functionals Used in Reactivity Studies

| Functional | Type | Strengths in Reactivity Studies | Common Applications |

| B3LYP | Hybrid GGA | Good for general-purpose geometry optimizations and frequency calculations. Widely benchmarked. | Broadly used for organic molecules, initial mechanism screening. nih.gov |

| M06-2X | Hybrid Meta-GGA | High accuracy for thermochemistry, kinetics, and noncovalent interactions. Excellent for radical scavenging mechanisms. peerj.com | Antioxidant activity studies, reaction barrier height calculations. nih.govmdpi.com |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Good for systems where both long-range and noncovalent interactions are important. | Reaction profiles, systems with significant dispersion forces. |

Higher-Level Quantum Mechanical Methods for FQA-TS Characterization (e.g., Coupled Cluster Theory, Møller-Plesset Perturbation Theory)

While DFT is a powerful tool, higher-level quantum mechanical methods are often employed to achieve "gold standard" accuracy, especially for the precise characterization of transition state (TS) energies and geometries. wikipedia.org These post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons that DFT approximates.

Møller-Plesset Perturbation Theory (MP) improves upon the Hartree-Fock method by treating electron correlation as a perturbation. researchgate.net Second-order Møller-Plesset theory (MP2) is a common choice that recovers a significant portion of the correlation energy and is computationally less demanding than other high-level methods. nih.govresearchgate.net However, the MP series is not guaranteed to converge, and its performance can be system-dependent. researchgate.netaps.org

Coupled Cluster (CC) Theory is one of the most accurate and reliable methods available in computational chemistry. researchgate.netnih.gov The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the benchmark for small to medium-sized molecules. nih.govwikipedia.org CC methods are size-extensive, meaning their accuracy is maintained as the system size increases, which is a crucial property for obtaining consistent relative energies along a potential energy surface, such as activation barriers. nih.gov Due to their high computational cost, these methods are typically used to perform single-point energy calculations on geometries optimized with a less expensive method like DFT, providing highly accurate reaction and activation energies for critical points on the reaction pathway of molecules like FQA. nih.gov

Implicit and Explicit Solvent Models in this compound Calculations

Chemical reactions rarely occur in the gas phase; the surrounding solvent can significantly influence reaction energetics and pathways. Computational models account for these effects through implicit or explicit solvent models. fiveable.mewikipedia.org

Implicit solvent models (also known as continuum models) treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgnih.gov This approach creates a reaction field that interacts with the solute's charge distribution, effectively capturing the bulk electrostatic effects of the solvent. nih.gov Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used models that creates a solute-shaped cavity within the dielectric continuum. fiveable.me

Conductor-like Screening Model (COSMO): A variation that treats the solvent as a conductor, which simplifies the electrostatic calculations. nih.gov

Solvation Model based on Density (SMD): A universal solvation model that is parameterized to provide accurate solvation free energies. cam.ac.uk

These models are computationally efficient and are well-suited for studying how different environments (e.g., polar vs. non-polar) affect FQA's reaction mechanisms, as demonstrated in studies comparing its antioxidant activity in water versus lipid-like media. nih.govcam.ac.uk

Explicit solvent models provide a more detailed, atomistic description by including individual solvent molecules in the calculation. fiveable.menih.gov This approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing the transition state. However, this level of detail comes at a much higher computational cost due to the increased number of atoms and the need to sample numerous solvent configurations. Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, offer a compromise between accuracy and computational feasibility. nih.gov

Table 2: Comparison of Solvent Model Approaches

| Feature | Implicit Models (e.g., PCM, SMD) | Explicit Models |

| Solvent Representation | Continuous dielectric medium | Individual, discrete molecules |

| Computational Cost | Low to moderate | High to very high |

| Key Advantage | Efficiently captures bulk electrostatic effects. | Accurately models specific interactions (e.g., hydrogen bonds). |

| Key Limitation | Cannot describe specific solute-solvent interactions. | Requires extensive sampling of solvent configurations. |

| Typical Use for this compound | Screening reaction pathways in different media (polar, lipid). nih.gov | Refining TS structures and energies where specific H-bonds are critical. |

Identification and Optimization of Transition State Structures for FQA Reactions

A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. scm.com Locating this elusive structure is a central task in computational chemistry for understanding reaction kinetics.

Methodologies for Locating Transition States (e.g., Nudged Elastic Band, Synchronous Transit)

Several algorithms have been developed to locate transition states, generally categorized as methods that interpolate a path between reactants and products.

The Nudged Elastic Band (NEB) method is a powerful technique for finding the minimum energy path (MEP) between known reactant and product states. mit.eduquantumatk.com The method works by creating a series of intermediate structures, or "images," along the reaction path. quantumatk.comutexas.edu These images are connected by springs to ensure continuity and are optimized simultaneously. quantumatk.com A "nudging" force is applied to prevent the images from sliding down the potential energy surface toward the minima and to ensure they converge to the MEP. acs.org The climbing-image NEB (CI-NEB) is an enhancement where the highest-energy image is driven uphill to converge exactly on the transition state saddle point. bohrium.com

Synchronous Transit methods generate a reaction pathway by interpolating between reactant and product structures. scm.comwayne.edu

Linear Synchronous Transit (LST): Constructs a linear path between reactants and products and finds the energy maximum along this line. github.io

Quadratic Synchronous Transit (QST): Uses a parabolic path, which provides a more realistic initial guess for the reaction pathway. github.io The QST2 method requires only the reactant and product structures as input, while the QST3 method also incorporates an initial guess for the transition state structure. acs.org These methods are often combined with quasi-Newton optimization algorithms to efficiently converge to the true transition state. github.iogithub.io

Vibrational Frequency Analysis for Transition State Confirmation

Once a stationary point has been located using an optimization algorithm, its nature must be confirmed. This is achieved through a vibrational frequency analysis, which involves calculating and diagonalizing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). psu.edu

The resulting eigenvalues of the Hessian correspond to the vibrational modes of the molecule. youtube.com For a structure to be a true transition state, the analysis must yield exactly one imaginary frequency (conventionally reported as a negative number). acs.org This single imaginary frequency corresponds to the motion along the reaction coordinate, representing the atomic movements that transition the system from reactants to products. All other frequencies must be real (positive), indicating that the structure is a minimum in all other directions. The absence of any imaginary frequencies signifies a local minimum (a stable reactant, intermediate, or product), while the presence of more than one indicates a higher-order saddle point, which is not a true transition state for a simple reaction.

Intrinsic Reaction Coordinate (IRC) Analysis for Pathway Verification

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm the validity of a calculated transition state (TS) and to elucidate the reaction pathway. The IRC is defined as the minimum energy reaction pathway connecting the transition state to the reactants and products on the potential energy surface. By tracing this path, researchers can verify that the identified transition state is indeed the saddle point that connects the desired reactants and products of a specific reaction step.

The process begins with a converged transition state geometry. From this point, the IRC calculation proceeds in both forward and backward directions along the path of steepest descent in mass-weighted coordinates. This ensures that the path followed is the most energetically favorable route from the transition state. The forward path leads to the products, while the backward path leads to the reactants. Successful completion of an IRC calculation, showing a smooth progression from the transition state to the expected minima, provides strong evidence for the proposed reaction mechanism. This verification is a critical step in computational studies of reaction mechanisms, ensuring that the transition state under investigation corresponds to the reaction of interest.

Mechanistic Pathways of FQA Reactivity through Transition State Analysis

Computational studies have been instrumental in elucidating the mechanistic pathways of Feruloylquinic Acid (FQA) reactivity, particularly in its role as an antioxidant. By analyzing the transition states of various potential reaction pathways, researchers can determine the most favorable mechanisms for its radical scavenging activity. The primary mechanisms investigated for FQA are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).

Hydrogen Atom Transfer (HAT) Mechanisms in FQA Radical Scavenging

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for the radical scavenging activity of phenolic compounds like FQA. In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Computational studies on 5-feruloylquinic acid (5-FQA) have shown that the HAT mechanism is particularly significant in lipidic or non-polar environments. nih.govnih.gov The most likely sites for hydrogen atom donation are the hydroxyl groups on the aromatic ring of the feruloyl moiety. nih.gov

The spontaneity of the HAT process is evaluated by calculating the Gibbs free energy (ΔG) of the reaction. For the aromatic hydroxyl groups of 5-FQA, these values are negative, indicating that the HAT process is thermodynamically favorable at these sites. nih.gov In a lipidic medium (modeled by pentyl ethanoate), the HAT mechanism is found to be the exclusive pathway for the reaction of 5-FQA with the hydroperoxyl radical (HOO•). nih.govnih.gov

| Reaction Site | ΔG (kcal/mol) in Water | ΔG (kcal/mol) in Pentyl Ethanoate |

|---|---|---|

| Aromatic OH groups | -5.8 to -13.0 | Not explicitly stated, but favorable |

Single Electron Transfer (SET) Mechanisms in FQA Radical Scavenging

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical. This is often followed by proton transfer. Computational analyses indicate that for 5-FQA, the SET mechanism becomes particularly relevant in polar, aqueous environments at physiological pH. nih.govnih.gov

In water, the SET mechanism is found to be the exclusive pathway for the reaction of 5-FQA with the hydroperoxyl radical, with a branching ratio of 100%. nih.gov This suggests that in aqueous media, 5-FQA is more likely to react via electron transfer than hydrogen atom transfer. The Gibbs free energy of activation for the SET mechanism in water is a key parameter in determining its kinetic feasibility.

| Parameter | Value |

|---|---|

| Gibbs Free Energy of Activation (ΔG≠) | Not explicitly stated |

| Rate Constant (k) | 2.28 × 107 M-1s-1 |

| Branching Ratio (Γ) | 100% |

Radical Adduct Formation (RAF) Mechanisms in FQA Reactivity

In the Radical Adduct Formation (RAF) mechanism, the free radical adds to the antioxidant molecule, forming a stable radical adduct. Computational studies have investigated the possibility of the hydroperoxyl radical (HOO•) adding to the aromatic ring of 5-FQA. nih.gov

However, thermodynamic calculations have shown that the RAF reaction is an endergonic process for 5-FQA, with positive Gibbs free energy values of 4.4 and 4.8 kcal/mol. nih.gov This indicates that the formation of radical adducts is thermodynamically unfavorable compared to the HAT and SET mechanisms. Despite this, kinetic studies have still considered the RAF reaction at the C8 position of the aromatic ring as a possibility, although it is considered less favorable than the other pathways. nih.gov

Investigation of FQA-Enzyme Interaction Mechanisms via Computational Docking and Molecular Dynamics (e.g., Xanthine Oxidase Inhibition)

Computational docking and molecular dynamics simulations are powerful tools for investigating the interactions between small molecules like FQA and biological macromolecules such as enzymes. These methods have been employed to study the potential of 5-FQA as an inhibitor of xanthine oxidase (XO), an enzyme involved in the production of uric acid and reactive oxygen species. nih.govnih.gov

Blind docking simulations have shown that 5-FQA exhibits a good affinity for the active site of the XO enzyme. nih.govnih.gov Subsequent molecular dynamics simulations have demonstrated that 5-FQA can form a stable complex with the enzyme. nih.govnih.gov These computational findings suggest that FQA has the potential to act as a xanthine oxidase inhibitor, which is a significant aspect of its biological activity. The stability of the FQA-enzyme complex is a key indicator of its inhibitory potential.

Kinetic and Thermodynamic Parameters from Transition State Theory

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes reaction rates by considering the properties of the activated complex at the transition state. By applying TST to computational data, key kinetic and thermodynamic parameters such as the Gibbs free energy of activation (ΔG≠), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. These parameters provide valuable insights into the feasibility and nature of a reaction.

For the radical scavenging reactions of 5-FQA, computational studies have calculated the Gibbs free energy of activation to determine the rate constants. In a lipidic medium (pentyl ethanoate), the HAT mechanism is dominant, while in an aqueous medium, the SET mechanism is exclusive. nih.gov The rate constant for the reaction of 5-FQA with the hydroperoxyl radical in water at physiological pH has been calculated to be 2.28 × 107 M-1s-1. nih.gov

The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the reaction to occur, while the entropy of activation (ΔS‡) reflects the change in disorder from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, which can be indicative of an associative mechanism where two molecules come together. Conversely, a positive ΔS‡ suggests a more disordered transition state, often associated with a dissociative mechanism.

| Parameter | Value in Water (SET mechanism) | Value in Pentyl Ethanoate (HAT mechanism) |

|---|---|---|

| Rate Constant (k) | 2.28 × 107 M-1s-1 | Data not available |

| Gibbs Free Energy of Activation (ΔG≠) | Data not available | Data not available |

| Enthalpy of Activation (ΔH‡) | Data not available | Data not available |

| Entropy of Activation (ΔS‡) | Data not available | Data not available |

Rate Constant Determinations from this compound Energetics

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the rate constants for various reactions involving feruloylquinic acid. These theoretical investigations provide a molecular-level understanding of reaction pathways and the energy landscapes of the transition states.

A notable example is the investigation of the antioxidant properties of 5-O-feruloylquinic acid (5-FQA) through its reaction with the hydroperoxyl radical (HOO•). Using DFT calculations, specifically the M06-2X functional with the 6-311++G(d,p) basis set, researchers have been able to model this reaction in different physiological environments. nih.gov

The determination of these rate constants is derived from the Gibbs free energy of activation (ΔG‡) of the transition state, calculated using Transition State Theory (TST). The calculations consider various reaction mechanisms, including hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET). For 5-FQA in an aqueous environment, the SET mechanism was found to be the predominant pathway. nih.gov

| Compound | Reaction | Medium | Calculated Overall Rate Constant (k) |

|---|---|---|---|

| 5-O-Feruloylquinic Acid (5-FQA) | Reaction with Hydroperoxyl Radical (HOO•) | Water (pH 7.4) | 2.28 × 10⁷ M⁻¹s⁻¹ |

Activation Energy Barriers and Reaction Profiles of FQA Transformations

The study of activation energy barriers and reaction profiles provides crucial insights into the feasibility and kinetics of chemical transformations. For feruloylquinic acid, computational methods allow for the mapping of the potential energy surface for reactions such as isomerization and degradation, identifying the transition states and calculating their corresponding energy barriers.

While specific computational studies detailing the activation energies for the isomerization or thermal degradation of feruloylquinic acid are not abundant in the readily available literature, the principles of such investigations are well-established. Theoretical studies on related phenolic compounds, such as ferulic acid, demonstrate the application of these methods. For instance, the thermal decomposition of ferulic acid has been studied under non-isothermal conditions, with apparent activation energies determined using various isoconversional models. researchgate.net One study reported an activation energy of approximately 40 kJ mol⁻¹ for the isothermal decomposition of ferulic acid. researchgate.net

A reaction profile diagram visually represents the energy changes that occur as reactants are converted into products. The peak of this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

For a hypothetical isomerization of a feruloylquinic acid isomer (e.g., from a 3-FQA to a 5-FQA), a computational study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, product, and the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Energy Calculations: Determining the single-point energies to construct the reaction profile.

The reaction profile would illustrate the energy barrier that must be overcome for the acyl group to migrate from one hydroxyl group to another on the quinic acid core. The height of this barrier would be the activation energy for the isomerization.

| Compound/Transformation | Methodology | Reported Activation Energy (Ea) |

|---|---|---|

| Ferulic Acid (Thermal Decomposition, Isothermal) | Neural Network Analysis | ~40 kJ mol⁻¹ |

Further computational research is needed to fully elucidate the activation energy barriers and detailed reaction profiles for the various transformations that feruloylquinic acid can undergo, which would provide a more complete understanding of its chemical reactivity and stability.

Advanced Mechanistic Studies of Fqa Mediated Processes

Experimental Validation of Computationally Predicted FQA-TS Mechanisms

Computational chemistry, particularly methods like Density Functional Theory (DFT), plays a vital role in proposing plausible reaction mechanisms and predicting the structures and energies of transition states and intermediates. uni.luwikipedia.orgnih.govyoutube.com These computational studies can provide valuable insights into reaction pathways that are difficult to probe experimentally. However, the true test of a proposed mechanism lies in its experimental validation. wikipedia.orguel.br

Experimental techniques are employed to confirm or refute the predictions made by computational models regarding FQA-mediated processes. This can involve synthesizing proposed intermediates and studying their reactivity, measuring kinetic isotope effects (discussed in Section 5.2), or using spectroscopic methods to detect transient species (discussed in Section 5.3).

For instance, computational studies can predict the energy barrier of a reaction step involving an FQA compound and a transition state (this compound). Experimental kinetic studies can then measure the reaction rate and its temperature dependence to determine the experimental activation energy. Comparison of the calculated and experimental activation energies provides a critical test for the accuracy of the computationally predicted mechanism and the associated transition state structure. uni.luscilit.com Studies on other reaction systems demonstrate this approach, where DFT calculations predict transition state energies that are then compared with experimentally derived values from kinetic analyses. uni.luscilit.com

Furthermore, computational methods can predict the structural characteristics of transition states and intermediates, such as bond lengths, angles, and charge distribution. Experimental techniques like advanced spectroscopy can aim to provide structural information about transient species to correlate with these predictions. The iterative interplay between computational prediction and experimental validation is crucial for refining mechanistic understanding. wikipedia.orguel.br

Isotopic Labeling Studies for Probing FQA Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms during a chemical reaction and gain insights into the reaction mechanism and the nature of transition states and intermediates. nih.gov By selectively replacing one or more atoms in the reactant molecule with their heavier or lighter isotopes (e.g., 2H for 1H, 13C for 12C, 15N for 14N), researchers can follow the fate of labeled atoms in the reaction products and any detectable intermediates.

In the context of FQA-mediated processes, isotopic labeling can help determine which bonds are broken and formed during the reaction and whether certain atoms are involved in key steps, including those involving the transition state (this compound). For example, if a computational study predicts that a specific hydrogen atom is transferred in the rate-determining step involving this compound, replacing that hydrogen with deuterium (B1214612) (2H) can lead to a measurable change in the reaction rate, known as a kinetic isotope effect. The magnitude of this effect provides information about the degree of bond breaking or formation involving the labeled atom in the transition state.

Studies on feruloylquinic acid (an FQA) have utilized isotopic labeling. For instance, research on the reaction products of quinic acid, chlorogenic acid, and feruloylquinic acids with Strecker aldehydes involved the synthesis and characterization of isotopically labeled standards using techniques like UPLC-TOF-MS and 1H NMR, demonstrating the application of labeling in product identification and mechanistic investigation. Similarly, isotopic labeling has been used in studies probing hydrogen transfer routes in other complex systems, highlighting its utility in elucidating reaction mechanisms by tracking labeled atoms through intermediates and products.

By analyzing the distribution of isotopes in the reaction products or trapped intermediates, researchers can infer details about the reaction pathway, confirm or reject proposed intermediates, and gain a deeper understanding of the steps involving the transition state (this compound).

Time-Resolved Spectroscopic Investigations of FQA Reaction Intermediates

Reaction intermediates and transition states are often very short-lived species that are present at low concentrations, making their direct observation challenging. Time-resolved spectroscopy techniques offer the ability to probe chemical systems on ultrafast timescales, allowing for the detection and characterization of these transient species.

Various time-resolved spectroscopic methods can be applied to study FQA-mediated processes. Techniques such as time-resolved UV-Vis absorption spectroscopy, time-resolved fluorescence spectroscopy, and time-resolved infrared spectroscopy can monitor changes in the electronic and vibrational structure of molecules during a reaction. By initiating the reaction with a short laser pulse (pump) and probing the system at various time delays with another pulse (probe), the evolution of reactants, intermediates, and products can be followed in real-time.

For reactions involving FQA compounds, time-resolved spectroscopy could potentially be used to:

Detect and characterize short-lived intermediates predicted by computational studies.

Determine the kinetics of intermediate formation and decay.

Gain insights into the electronic and structural properties of transient species, including those resembling the transition state region.

While specific examples of time-resolved spectroscopic studies solely focused on detecting this compound (a transition state) are not explicitly detailed in the provided search results, the application of these techniques to study reaction intermediates in other systems is well-established. For example, time-resolved hard X-ray emission spectroscopy has been used to observe photoinduced spin changes and measure the lifetime of a transient spin state in an iron complex, demonstrating its capability to probe ultrafast dynamics and short-lived species relevant to reaction mechanisms. Femtosecond time-resolved photoelectron spectroscopy is another technique used to investigate excited state dynamics and ultrafast nonadiabatic processes in polyatomic molecules, providing sensitivity to both electronic configurations and vibrational dynamics of transient species.

Future Research Trajectories for Feruloylquinic Acids and Their Transition States

Emerging Computational Methodologies for Complex FQA Systems

Computational chemistry plays a crucial role in elucidating reaction mechanisms and characterizing transition states that are often fleeting and difficult to observe experimentally. numberanalytics.com For complex systems involving FQAs, emerging computational methodologies offer enhanced accuracy and efficiency. numberanalytics.com

Density Functional Theory (DFT) methods, including new functionals like range-separated hybrids and double-hybrid functionals, are being refined to provide more accurate descriptions of molecular properties and reaction energetics. numberanalytics.com These advancements are critical for precisely locating and characterizing the transition states involved in FQA reactions, such as radical scavenging processes. nih.govresearchgate.netmdpi.comacs.org For instance, computational studies have already investigated the transition states involved in the reaction of 5-feruloylquinic acid (5-FQA) with the hydroperoxyl radical, exploring mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET) in different physiological media. nih.govresearchgate.net Future work will likely employ even more sophisticated DFT approaches and larger basis sets to improve the accuracy of calculated energy barriers and reaction pathways for a wider range of FQA reactions and isomers. mdpi.com

Molecular dynamics (MD) simulations are also becoming increasingly powerful for studying the behavior of molecules in complex environments, such as in solution or interacting with enzymes. numberanalytics.comepj.org Integrating MD with quantum mechanics (QM/MM approaches) allows for the study of reaction mechanisms, including transition states, within the dynamic context of a solvent or protein active site. These methods can provide insights into how the surrounding environment influences the stability and accessibility of Fqa-TS, which is crucial for understanding FQA behavior in biological systems.

Furthermore, the application of machine learning (ML) in computational chemistry is an emerging area with potential for FQA research. numberanalytics.comreapress.com ML algorithms can be trained on large datasets of calculated molecular properties and reaction outcomes to predict the behavior of new FQA derivatives or to quickly screen potential reaction pathways and transition states, accelerating the discovery process.

Future computational research on FQA systems will likely focus on:

Developing and applying advanced DFT and ab initio methods for more accurate this compound characterization. numberanalytics.com

Utilizing QM/MM simulations to study FQA reactions and transition states in realistic biological and chemical environments.

Exploring machine learning techniques to predict FQA reactivity and identify key transition states in complex reaction networks. numberanalytics.comreapress.com

Integrating computational predictions with experimental data to validate models and refine our understanding of FQA reaction mechanisms. numberanalytics.com

Novel Synthetic Approaches for FQA-Derived Chemical Probes

Chemical probes are invaluable tools for investigating biological processes and identifying molecular targets. Developing novel synthetic approaches for FQA-derived chemical probes is a key area for future research. These probes can help elucidate the biological roles of FQAs and the enzymes involved in their metabolism and activity.

Current synthetic methods for FQAs and their derivatives often involve multi-step sequences, such as Knoevenagel condensation reactions. researchgate.net While these methods provide access to target compounds, the development of more efficient, modular, and versatile synthetic routes is needed to facilitate the creation of diverse FQA-derived probes. frontiersin.orgnih.gov

Future synthetic efforts could explore:

Modular Synthesis: Developing modular synthetic strategies that allow for the facile introduction of various functional groups, reporter tags (e.g., fluorescent labels, isotopes), and reactive handles (e.g., alkyne, azide (B81097) for click chemistry) onto the FQA scaffold. frontiersin.orgnih.gov This would enable the creation of activity-based probes, affinity probes, and imaging agents to study FQA interactions with proteins and other biomolecules. frontiersin.orgthieme.denih.govuky.edu

Chemo-enzymatic Synthesis: Utilizing enzymes involved in FQA biosynthesis or modification to synthesize specific FQA isomers or derivatives. mdpi.comtaylorandfrancis.com This approach can offer high selectivity and efficiency, potentially providing access to complex FQA structures that are challenging to synthesize through purely chemical means. mdpi.com

Flow Chemistry and Automated Synthesis: Implementing flow chemistry and automated synthesis platforms to enable the rapid and scalable production of FQA probes. These technologies can improve reaction control, safety, and efficiency, facilitating the synthesis of libraries of FQA derivatives for screening.

The development of these novel synthetic approaches will be crucial for generating the diverse set of chemical tools required to fully explore the complex chemistry and biology of FQAs and the transition states involved in their transformations.

Elucidation of Undiscovered FQA Reaction Pathways in Biogenic Systems

While known biosynthetic pathways for related chlorogenic acids have been studied, the complete spectrum of FQA reaction pathways in plants and other biogenic systems is likely not fully understood. mdpi.comnih.govfrontiersin.orgresearchgate.net Future research should aim to elucidate these undiscovered pathways, including the identification of novel enzymes and intermediates, potentially involving unique transition states.

Research directions include:

Exploring Enzymatic Mechanisms: Investigating the detailed mechanisms of enzymes involved in FQA biosynthesis and metabolism, such as hydroxycinnamoyl-CoA quinate transferase (HQT) and O-methyltransferases, to identify and characterize the transition states of the enzymatic reactions. mdpi.comnih.govfrontiersin.org This could involve a combination of kinetic studies, site-directed mutagenesis, and computational modeling of enzyme-substrate and enzyme-transition state complexes.

Identifying Novel Enzymes and Pathways: Using 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) to identify previously uncharacterized genes and enzymes involved in FQA biosynthesis or modification in various plant species and microorganisms. nih.gov This could lead to the discovery of entirely new reaction pathways and associated this compound.

Investigating Environmental and Stress-Induced Pathways: Studying how environmental factors and stress conditions influence FQA biosynthesis and the activation of alternative reaction pathways. This could reveal inducible enzymes and intermediates that are not present under normal conditions.

Characterizing Short-Lived Intermediates: Employing advanced analytical techniques, such as rapid-scan spectroscopy and mass spectrometry coupled with fast reaction methods, to detect and characterize short-lived intermediates and transition states in biogenic FQA transformations. acs.org

Q & A

Basic Research Questions

Q. How to formulate a precise research question for hypothesis-driven studies?

- Methodological Guidance: Begin by identifying gaps in existing literature using systematic reviews (e.g., Google Scholar, PubMed). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. Ensure questions are testable, avoid ambiguity, and align with measurable objectives. Pilot-test questions with peers to refine clarity .

- Example: "Does variable X (e.g., temperature) significantly affect the stability of compound Y under controlled atmospheric conditions?"

Q. What are best practices for designing reliable questionnaires in observational studies?

- Key Steps:

Avoid leading questions and jargon; use neutral language.

Sequence questions from general to specific to reduce participant fatigue.

Include filler questions to mask the study’s primary aim and mitigate bias.

Conduct a pilot study (n=10–20 participants) to assess internal consistency (Cronbach’s α > 0.7) .

- Common Pitfall: Double-barreled questions (e.g., "Do you agree with Policy A and its economic impact?") conflate variables and reduce validity.

Q. How to ensure ethical compliance in primary data collection?

- Checklist:

- Obtain informed consent with explicit disclosure of risks/benefits.

- Anonymize data to protect participant identities.

- Submit protocols to institutional review boards (IRBs) for approval.

- Reference guidelines from organizations like the Wellcome Trust or ATP for risk assessment .

Advanced Research Questions

Q. How to resolve contradictions between experimental results and theoretical models?

- Analytical Framework:

Triangulation: Cross-validate data using multiple methods (e.g., spectroscopy, computational modeling).

Sensitivity Analysis: Test if small changes in input parameters resolve discrepancies.

Peer Debates: Use platforms like GitHub or academic forums (e.g., ResearchGate) to crowdsource critiques of assumptions .

- Case Study: Inconsistent catalytic activity data for nanoparticle Z was resolved by controlling for ambient humidity, which was omitted in initial models .

Q. What methodologies are effective for evaluating AI models in complex question-answering tasks?

- Metrics and Protocols:

- Use benchmarks like GPQA (Graduate-Level Google-Proof Q&A) to assess accuracy in domain-specific contexts.

- Evaluate "faithfulness" by comparing AI-generated answers against ground-truth expert annotations (inter-rater reliability κ > 0.6).

- Implement human-AI collaboration loops for iterative refinement .

Q. How to integrate semi-structured data (e.g., tables, charts) into qualitative analysis?

- Workflow:

Annotation: Label table cells with metadata (e.g., source, uncertainty flags).

Cross-Referencing: Link tabular data to textual explanations using tools like FeTaQA for free-form QA validation.

Statistical Validation: Apply chi-square tests to check for consistency between tabular and narrative findings .

- Example: FeTaQA’s human evaluation criteria (fluency, correctness, adequacy, faithfulness) ensure multi-dimensional data integrity .

Data Presentation Standards

Q. How to structure tables and figures for publication in peer-reviewed journals?

- Requirements:

- Number tables/figures sequentially (Table 1, Figure 1A).

- Provide descriptive titles and footnotes explaining abbreviations.

- Submit high-resolution images (≥300 DPI) in TIFF/PDF format.

- Translate non-English sources and cite using APA/Chicago styles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.